(2-Chloroethyl)cyclohexane

Description

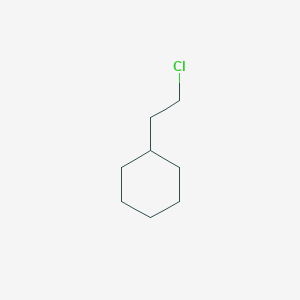

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRMEBINDCQOHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542596 | |

| Record name | (2-Chloroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073-61-6 | |

| Record name | (2-Chloroethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-chloroethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of (2-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Chloroethyl)cyclohexane is a halogenated hydrocarbon that serves as a versatile intermediate in organic synthesis. Its unique combination of a reactive chloroethyl group and a bulky cyclohexyl moiety makes it a valuable building block for the introduction of the cyclohexylethyl scaffold into a wide range of molecular architectures. This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and for the design of safe and effective experimental procedures.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | [1] |

| Molecular Weight | 146.66 g/mol | [1][2] |

| CAS Number | 1073-61-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 82-82.5 °C at 20 Torr | [3] |

| Density | 0.9724 g/cm³ | [3] |

| Flash Point | 66.3 ± 6.2 °C (Predicted) | [3] |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.451 (Predicted) | [3] |

| Solubility | Soluble in many organic solvents. | |

| Storage Temperature | 2-8°C | [1] |

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the presence of the primary alkyl chloride. This functional group is susceptible to nucleophilic attack and elimination reactions, providing a gateway to a diverse array of chemical transformations.

Nucleophilic Substitution (Sₙ2) Reactions

This compound, being a primary alkyl halide, readily undergoes bimolecular nucleophilic substitution (Sₙ2) reactions. In these reactions, a nucleophile attacks the electrophilic carbon atom bonded to the chlorine, leading to the displacement of the chloride ion in a single, concerted step. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.

Common nucleophiles that can be employed include hydroxides, alkoxides, cyanides, and amines, leading to the formation of alcohols, ethers, nitriles, and amines, respectively. The Sₙ2 mechanism proceeds with an inversion of stereochemistry at the carbon center, although in the case of this compound, the chiral center is not directly at the reaction site.

Elimination (E2) Reactions

In the presence of a strong, sterically hindered base, this compound can undergo a bimolecular elimination (E2) reaction to form vinylcyclohexane. This reaction is a one-step process where the base abstracts a proton from the carbon adjacent to the carbon bearing the chlorine (the β-carbon), and the chloride ion is simultaneously eliminated.

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. However, the stereochemical requirement for the E2 reaction is that the β-hydrogen and the leaving group (chlorine) must be in an anti-periplanar conformation. In the context of the cyclohexane (B81311) ring, this translates to a trans-diaxial arrangement of the hydrogen and the leaving group.

Competition Between Sₙ2 and E2 Reactions

A key aspect of the reactivity of this compound is the competition between Sₙ2 and E2 pathways. The outcome of the reaction is influenced by several factors:

-

Nature of the Nucleophile/Base: Strong, non-hindered bases that are also good nucleophiles (e.g., OH⁻, RO⁻) can lead to a mixture of substitution and elimination products. Strong, sterically hindered bases (e.g., t-BuOK) favor E2 elimination. Weak bases that are good nucleophiles (e.g., CN⁻, N₃⁻) favor Sₙ2 substitution.

-

Reaction Temperature: Higher temperatures generally favor elimination over substitution.

-

Solvent: Polar aprotic solvents (e.g., acetone, DMSO) tend to favor Sₙ2 reactions, while polar protic solvents (e.g., ethanol) can favor both, with the specific outcome depending on the base.

Grignard Reagent Formation

This compound can be used to prepare the corresponding Grignard reagent, cyclohexylethylmagnesium chloride. This is achieved by reacting the alkyl chloride with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The resulting organometallic compound is a powerful nucleophile and a strong base, making it a valuable tool for forming new carbon-carbon bonds.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a known synthetic procedure.

Materials:

-

Cyclohexane

-

Vinyl chloride

-

Di-t-butyl peroxide

-

Concentrated hydrochloric acid (37%)

-

Water

-

Nitrogen gas

Equipment:

-

850 ml rotating autoclave

-

Heating mantle

-

Distillation apparatus

-

Preparative gas-liquid chromatograph

-

Infrared spectrometer

Procedure:

-

To an 850 ml rotating autoclave, add 100.0 g of cyclohexane, 17.0 g of vinyl chloride, 6.0 g of di-t-butyl peroxide, and a solution of 21.0 g of concentrated hydrochloric acid in 21.0 g of water.

-

Pressurize the autoclave to 30 atmospheres with nitrogen gas.

-

Heat the rotating autoclave to a temperature between 130°C and 140°C for 4 hours.

-

After 4 hours, terminate the heating and allow the autoclave to cool to room temperature.

-

Vent the autoclave and recover the product mixture.

-

Distill the product mixture to separate the unreacted cyclohexane from the higher-boiling products.

-

Analyze the higher-boiling fraction by preparative gas-liquid chromatography and infrared spectroscopy to confirm the presence and yield of this compound.

General Protocol for Nucleophilic Substitution (Sₙ2) - Example with Sodium Cyanide

This protocol provides a general methodology for a nucleophilic substitution reaction.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF.

-

Add sodium cyanide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-100°C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product, 3-cyclohexylpropanenitrile.

-

Purify the crude product by distillation or column chromatography as needed.

Conclusion

This compound is a valuable and reactive chemical intermediate. Its propensity to undergo nucleophilic substitution and elimination reactions, as well as its ability to form a Grignard reagent, makes it a versatile tool for the synthesis of a wide range of organic molecules. A thorough understanding of its chemical properties and the factors that influence its reactivity is crucial for its effective utilization in research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding to aid researchers in harnessing the synthetic potential of this important building block.

References

An In-Depth Technical Guide to (2-Chloroethyl)cyclohexane (CAS: 1073-61-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Chloroethyl)cyclohexane is a halogenated hydrocarbon of interest in organic synthesis, serving as a versatile intermediate and alkylating agent. This document provides a comprehensive technical overview of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. Detailed experimental protocols for its preparation are included, alongside a discussion of its applications, particularly in the context of pharmaceutical research and development.

Physicochemical Properties

This compound is a colorless liquid.[1] A summary of its key physicochemical properties is presented in Table 1. While some experimentally determined data are available, certain values are predicted and should be considered as such.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1073-61-6 | [1] |

| Molecular Formula | C₈H₁₅Cl | [1] |

| Molecular Weight | 146.66 g/mol | [1] |

| Boiling Point | 82-82.5 °C at 20 Torr | [2] |

| Density | 0.9724 g/cm³ | [2] |

| Flash Point (Predicted) | 66.3 ± 6.2 °C | [2] |

| Vapor Pressure (Predicted) | 0.7 ± 0.4 mmHg at 25°C | [2] |

| Refractive Index (Predicted) | 1.451 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Data not explicitly found in searches. Expected signals would include a complex multiplet for the cyclohexane (B81311) ring protons, a triplet for the -CH₂-Cl protons, and a multiplet for the -CH₂- group adjacent to the ring. |

| ¹³C NMR | Data not explicitly found in searches. Expected signals would include multiple peaks for the non-equivalent carbons of the cyclohexane ring, a peak for the -CH₂-Cl carbon, and a peak for the -CH₂- carbon adjacent to the ring. |

| Infrared (IR) Spectroscopy | Major absorption bands reported at 2930 cm⁻¹ and 2860 cm⁻¹ (cyclohexyl ring C-H stretching), and at 730 cm⁻¹ and 660 cm⁻¹ (primary alkyl chloride C-Cl stretching).[3] |

| Mass Spectrometry (MS) | Specific fragmentation data not found. As an alkyl halide, fragmentation would likely involve the loss of HCl and fragmentation of the cyclohexane ring. |

Synthesis and Reactivity

This compound can be synthesized through several routes. One common and reliable method involves the chlorination of 2-cyclohexylethanol (B1346017) using thionyl chloride.

Experimental Protocol: Synthesis from 2-Cyclohexylethanol

This protocol is adapted from the synthesis of (2-chloroethyl)benzene (B74947) from 2-phenylethanol.[4]

Materials:

-

2-Cyclohexylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (anhydrous)

-

Diethyl ether (anhydrous)

-

5% HCl solution

-

Saturated NaHCO₃ solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottomed flask, reflux condenser with a drying tube (CaCl₂), dropping funnel, magnetic stirrer

Procedure:

-

Setup: A dry 250 mL round-bottomed flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is assembled. The condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Reagents: The flask is charged with 2-cyclohexylethanol (e.g., 0.1 mol) and anhydrous diethyl ether (100 mL).

-

Cooling: The stirred solution is cooled to 0 °C in an ice-water bath.

-

Addition of Thionyl Chloride: Thionyl chloride (e.g., 0.11 mol) is added dropwise to the cooled solution via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10 °C.[4]

-

Addition of Pyridine: Following the complete addition of thionyl chloride, anhydrous pyridine (e.g., 0.11 mol) is added dropwise, maintaining the temperature below 10 °C. A precipitate of pyridinium (B92312) hydrochloride will form.[4]

-

Reaction: The ice bath is removed, and the mixture is allowed to warm to room temperature and stirred for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The mixture is cooled again in an ice bath, and cold water is slowly added to quench any excess thionyl chloride.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is washed sequentially with 5% HCl to remove pyridine, water, saturated NaHCO₃ solution to neutralize residual acid, and finally with brine.[4]

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation to yield this compound.

Caption: Experimental workflow for the synthesis of this compound.

Reactivity

This compound is a primary alkyl halide, making it a versatile substrate for various nucleophilic substitution reactions. The chloroethyl group allows for the introduction of the cyclohexylethyl moiety into other molecules. It is employed as an alkylating agent in the synthesis of more complex molecules, including pharmaceutical intermediates.[1][5] For instance, it can react with amines, alkoxides, and other nucleophiles to form new carbon-nitrogen and carbon-oxygen bonds, respectively.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis. Its applications span across several industries, including pharmaceuticals, agrochemicals, and materials science.[1] In drug development, it can be utilized as an intermediate for the synthesis of active pharmaceutical ingredients (APIs). The cyclohexyl group can impart lipophilicity to a molecule, which can be advantageous for its pharmacokinetic properties. As an alkylating agent, it can be used to introduce the cyclohexylethyl group into various molecular scaffolds to explore structure-activity relationships.[6][7]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[8] It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8]

Hazard Statements:

-

H227: Combustible liquid[8]

-

H315: Causes skin irritation[8]

-

H319: Causes serious eye irritation[8]

-

H335: May cause respiratory irritation[8]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[2]

-

Use only in a well-ventilated area.[2]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

Avoid breathing vapors or mist.[2]

-

Store in a dry, well-ventilated place.[9] Recommended storage temperature is 2-8°C.[1]

Biological Activity and Toxicology

Specific toxicological data for this compound is not extensively documented in the searched literature. However, as an alkylating agent, it has the potential to react with biological macromolecules. Alkylating agents as a class are known to exhibit a range of biological activities, including cytotoxicity, due to their ability to alkylate DNA and proteins.[5][6] The biological effects are highly dependent on the specific structure of the molecule and the cellular context. Further research is needed to fully characterize the toxicological profile of this compound.

Caption: Potential mechanism of action as an alkylating agent.

Conclusion

This compound, CAS number 1073-61-6, is a valuable chemical intermediate with established applications in organic synthesis. Its utility as an alkylating agent makes it a useful building block for the preparation of more complex molecules in various fields, including pharmaceutical research. While some physicochemical and spectroscopic data are available, further experimental characterization, particularly regarding its biological activity and toxicological profile, would be beneficial for a more comprehensive understanding of this compound. Proper safety protocols must be strictly adhered to when handling this combustible and irritant substance.

References

- 1. guidechem.com [guidechem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Alkylating Agents | Oncohema Key [oncohemakey.com]

- 8. This compound | C8H15Cl | CID 13510170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1073-61-6|this compound|BLD Pharm [bldpharm.com]

(2-Chloroethyl)cyclohexane molecular weight and formula

An In-depth Technical Guide to (2-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and a representative synthesis protocol for this compound. The data is presented in a clear, structured format to support research and development activities.

Molecular and Physicochemical Properties

This compound is a halogenated hydrocarbon featuring a cyclohexane (B81311) ring substituted with a 2-chloroethyl group. Its chemical properties make it a useful intermediate in various organic syntheses.

A summary of its key quantitative data is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C8H15Cl | [1][2][3][4] |

| Molecular Weight | 146.66 g/mol | [1][2][3][4] |

| CAS Number | 1073-61-6 | [1][2][4] |

| Density | 0.9724 g/cm³ | [2] |

| Boiling Point | 82-82.5 °C (at 20 Torr) | [2] |

| Flash Point | 66.3 ± 6.2 °C | [2] |

| Vapor Pressure | 0.7 ± 0.4 mmHg (at 25°C) | [2] |

| Refractive Index | 1.451 | [2] |

| Storage Temperature | 2-8°C | [4][5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 2-cyclohexylethanol (B1346017) using thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group of the alcohol is replaced by a chlorine atom.

Experimental Protocol: Chlorination of 2-Cyclohexylethanol

Objective: To synthesize this compound from 2-cyclohexylethanol and thionyl chloride.

Materials:

-

2-Cyclohexylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Diethyl ether (or other suitable anhydrous solvent)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-cyclohexylethanol in an anhydrous solvent such as diethyl ether. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.

-

Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add thionyl chloride to the stirred solution using a dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl and SO₂ gases. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride to neutralize the generated HCl.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture is then typically heated to reflux for a period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice to quench any unreacted thionyl chloride.

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

-

Purification: The crude product can be purified by distillation under reduced pressure to obtain pure this compound.

Visualizations

Molecular Structure

The following diagram illustrates the chemical structure of this compound.

Caption: Molecular structure of this compound.

Synthesis Workflow

The diagram below outlines the key steps in the synthesis and purification of this compound.

References

- 1. prepchem.com [prepchem.com]

- 2. Solved: Reaction of cyclohexanol with thionyl chloride: X SOCl_2 [Chemistry] [gauthmath.com]

- 3. This compound | 1073-61-6 | BAA07361 [biosynth.com]

- 4. guidechem.com [guidechem.com]

- 5. CN105506669A - Preparing method for chlorocyclohexane - Google Patents [patents.google.com]

Synthesis of (2-Chloroethyl)cyclohexane from Cyclohexylethanol: A Technical Guide

Abstract

This technical guide provides an in-depth overview of the synthesis of (2-Chloroethyl)cyclohexane from its precursor, 2-cyclohexylethanol (B1346017). The primary focus of this document is the chlorination of the primary alcohol using common chlorinating agents, with a particular emphasis on thionyl chloride (SOCl₂). This guide details the underlying reaction mechanisms, provides a comprehensive experimental protocol, and presents quantitative data to inform researchers in the fields of organic synthesis and drug development. The information is structured to be a practical resource for laboratory applications.

Introduction

This compound is a valuable alkyl halide intermediate in organic synthesis, utilized in the production of various more complex molecules, including pharmaceutical compounds and agrochemicals. Its synthesis from the readily available 2-cyclohexylethanol is a fundamental transformation. The conversion of a primary alcohol to an alkyl chloride is a classic reaction in organic chemistry, and several reagents can accomplish this, most notably thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and sulfuryl chloride (SO₂Cl₂).

This guide will focus on the use of thionyl chloride due to its efficiency and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.[1] The reaction mechanism and the role of additives such as pyridine (B92270) in controlling the reaction pathway will be discussed in detail.

Reaction Mechanisms and Signaling Pathways

The conversion of an alcohol to an alkyl chloride using thionyl chloride can proceed through two primary mechanistic pathways: SN2 (Substitution Nucleophilic Bimolecular) and SNi (Substitution Nucleophilic Internal). The choice of solvent and the presence or absence of a base like pyridine are critical in determining which pathway is favored.[2][3]

SN2 Pathway with Pyridine

In the presence of a weak base such as pyridine, the reaction of a primary alcohol like 2-cyclohexylethanol with thionyl chloride predominantly follows an SN2 mechanism.[2] The alcohol first reacts with thionyl chloride to form an alkyl chlorosulfite intermediate. Pyridine then deprotonates the intermediate and also acts as a nucleophilic catalyst, leading to the formation of a pyridinium (B92312) salt. The displaced chloride ion then acts as the nucleophile, attacking the carbon bearing the leaving group from the backside, resulting in an inversion of stereochemistry if the carbon were chiral. For a primary alcohol like 2-cyclohexylethanol, this leads to the direct replacement of the hydroxyl group with a chloride ion.[2]

Caption: SN2 pathway for the chlorination of 2-cyclohexylethanol.

SNi Pathway

In the absence of a base and in a non-coordinating solvent, the reaction can proceed via an SNi mechanism.[2] After the formation of the alkyl chlorosulfite intermediate, the molecule can collapse in a concerted step where the chlorine atom is delivered from the same face as the departing sulfur dioxide molecule. This "internal return" of the chloride results in the retention of stereochemistry at a chiral center. While 2-cyclohexylethanol is not chiral at the reaction center, understanding this pathway is crucial when applying this methodology to more complex substrates.

Caption: SNi pathway for the chlorination of 2-cyclohexylethanol.

Quantitative Data

While specific quantitative data for the synthesis of this compound from 2-cyclohexylethanol is not extensively reported in peer-reviewed literature, data from analogous reactions and patents provide valuable insights into expected yields and reaction conditions.

| Reagent System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thionyl Chloride / Pyridine | Benzoin | Pyridine (as solvent) | Room Temp | 1 | 74-79 | [4] |

| Thionyl Chloride | 2-Aminophenethyl alcohol | DME | 20-30 | 6-7 | >99 (crude) | [5] |

| Thionyl Chloride | 1-Octanol | Neat | 110-120 | 1.5 | 85 | [6] |

| Di-t-butyl peroxide / HCl | Cyclohexane / Vinyl Chloride | Water | 130-140 | 4 | 30 | [7] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound from 2-cyclohexylethanol using thionyl chloride and pyridine. This protocol is based on established procedures for the chlorination of primary alcohols.[4][5]

Safety Precautions: Thionyl chloride is a corrosive and toxic substance that reacts violently with water. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials and Equipment

-

2-Cyclohexylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser with a drying tube or nitrogen inlet

-

Addition funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Reaction Workflow

References

- 1. sarthaks.com [sarthaks.com]

- 2. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 3. orgosolver.com [orgosolver.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. orgsyn.org [orgsyn.org]

- 6. US20080228016A1 - Method for Chlorinating Alcohols - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

Spectroscopic Profile of (2-Chloroethyl)cyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the spectroscopic data for (2-Chloroethyl)cyclohexane, a key intermediate in various synthetic applications. The document summarizes available and predicted data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a comprehensive resource for the characterization of this compound.

Spectroscopic Data Summary

The following tables provide a consolidated view of the nuclear magnetic resonance, infrared, and mass spectrometry data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | Triplet | 2H | -CH₂-Cl |

| ~1.75 | Multiplet | 2H | -CH₂-CH₂Cl |

| ~1.70 - 1.80 | Multiplet | 1H | Cyclohexyl-H (methine) |

| ~1.60 - 1.70 | Multiplet | 4H | Cyclohexyl-H (methylene) |

| ~1.15 - 1.35 | Multiplet | 4H | Cyclohexyl-H (methylene) |

| ~0.90 - 1.10 | Multiplet | 2H | Cyclohexyl-H (methylene) |

¹³C NMR (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~45 | -CH₂-Cl |

| ~38 | Cyclohexyl-C (methine) |

| ~37 | -CH₂-CH₂Cl |

| ~33 | Cyclohexyl-C (methylene) |

| ~26.5 | Cyclohexyl-C (methylene) |

| ~26 | Cyclohexyl-C (methylene) |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2930 | Strong | C-H stretch (cyclohexyl)[1] |

| 2860 | Strong | C-H stretch (cyclohexyl)[1] |

| 1450 | Medium | C-H bend (methylene) |

| 730 | Medium-Strong | C-Cl stretch[1] |

| 660 | Medium-Strong | C-Cl stretch[1] |

Table 3: Mass Spectrometry (MS) Data

The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns for alkyl chlorides. The presence of the chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in isotopic peaks for chlorine-containing fragments.

| m/z | Relative Intensity | Proposed Fragment |

| 146/148 | Moderate | [M]⁺ (Molecular ion) |

| 111 | Moderate | [M - Cl]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ (Cyclohexyl cation) |

| 67 | Moderate | [C₅H₇]⁺ |

| 55 | Strong | [C₄H₇]⁺ |

| 41 | Moderate | [C₃H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. Specific instrument parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 300 or 500 MHz). For ¹H NMR, standard acquisition parameters would be used. For ¹³C NMR, a proton-decoupled sequence like PENDANT or DEPT could be employed to aid in the assignment of carbon signals based on the number of attached protons.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound can be obtained using Attenuated Total Reflectance (ATR) FT-IR spectroscopy. A small drop of the neat liquid is placed directly on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, the spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Mass Spectrometry (MS)

Mass spectral data would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) at 70 eV is a common method for generating ions. The volatile this compound would be injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting ions are separated by their mass-to-charge ratio and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

References

(2-Chloroethyl)cyclohexane: A Technical Guide to Purity and Analytical Standards

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity and analytical standards for (2-Chloroethyl)cyclohexane. This document is intended to serve as a core resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. The guide details the physicochemical properties, analytical methodologies for purity assessment, and potential impurity profiles of this compound.

Physicochemical Properties

This compound is a colorless liquid utilized as an intermediate in various chemical syntheses, including the production of pharmaceutical compounds.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1073-61-6 | [1][2][3] |

| Molecular Formula | C₈H₁₅Cl | [1][2] |

| Molecular Weight | 146.66 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 82-82.5 °C @ 20 Torr | |

| Density | 0.972 g/cm³ | |

| Storage Temperature | 2-8°C | [1] |

| Purity (Typical) | ≥95% |

Analytical Standards and Purity Assessment

The determination of purity for this compound is critical for its application in research and drug development. Several analytical techniques can be employed for this purpose, with Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy being the most prominent.

Gas Chromatography (GC) for Purity and Impurity Profiling

Gas chromatography is a robust method for assessing the purity of volatile and semi-volatile compounds like this compound. Non-polar capillary columns are generally preferred for the analysis of alkyl halides, where elution is primarily based on boiling points and van der Waals interactions.[4][5][6]

Potential Impurities:

The impurity profile of this compound can vary depending on the synthetic route and the purity of the starting materials. Potential impurities include:

-

Starting Materials: Unreacted cyclohexane (B81311) is a common impurity.

-

Synthesis-Related Impurities: A potential byproduct is x-(1-chloroethyl)-y-(2-chloroethyl)cyclohexane, which can form during the synthesis process.[7]

-

Solvent Residues: Residual solvents used in the synthesis and purification processes.

Experimental Protocol: GC-FID/GC-MS

A suitable method for the analysis of this compound can be adapted from established protocols for chlorinated hydrocarbons, such as EPA Method 8121.

Table 2: Recommended GC Parameters for this compound Analysis

| Parameter | Recommended Condition |

| Column | DB-1 or DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Oven Program | Initial: 50 °C, hold for 2 min; Ramp: 10 °C/min to 250 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | FID: 280 °C; MS Transfer Line: 280 °C |

| Injection Volume | 1 µL (split or splitless, depending on concentration) |

| Diluent | Hexane or other suitable high-purity solvent |

Mass Spectrometry (MS) Detection:

Analytical Workflow for GC Analysis:

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C8H15Cl | CID 13510170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1073-61-6|this compound|BLD Pharm [bldpharm.com]

- 4. chromtech.com [chromtech.com]

- 5. Selecting a GC Column by a Specific Stationary Phase [sigmaaldrich.com]

- 6. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]

- 7. prepchem.com [prepchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

(2-Chloroethyl)cyclohexane: A Technical Safety and Handling Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for (2-Chloroethyl)cyclohexane. The following sections detail the chemical and physical properties, hazard identification, handling and storage procedures, and toxicological information, with a focus on data presentation in tabular format, detailed experimental protocols for irritation studies, and visualization of relevant signaling pathways.

Chemical and Physical Properties

This compound is a colorless liquid utilized in various chemical syntheses.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Chemical Formula | C₈H₁₅Cl | [1][2][3] |

| Molecular Weight | 146.66 g/mol | [1][2][3] |

| CAS Number | 1073-61-6 | [1][2] |

| Boiling Point | 82-82.5 °C at 20 Torr | |

| Density | 0.9724 g/cm³ | |

| Flash Point | 66.3 ± 6.2 °C (Predicted) | |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C (Predicted) | |

| Refractive Index | 1.451 (Predicted) | |

| Storage Temperature | 2-8°C | [1][3] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its combustibility and irritant properties.[2][3]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable liquids | 4 | H227: Combustible liquid[2][3] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[2][3] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[2][3] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation[2][3] |

Hazard Pictograms:

Safety, Handling, and Storage

Proper handling and storage of this compound are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if vapor concentrations are expected to be high.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools and explosion-proof equipment.

-

Ground and bond containers when transferring material.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Toxicological Information

Toxicity Data for Cyclohexane (for reference):

| Route | Species | Value |

| Oral LD50 | Rat | >5000 mg/kg[5][6] |

| Dermal LD50 | Rabbit | >2000 mg/kg[5][6] |

| Inhalation LC50 | Rat | >32880 mg/m³ (4 h)[5][6] |

Experimental Protocols for Irritation Assessment

The GHS classification of this compound indicates that it is a skin and eye irritant. The following are detailed methodologies for assessing these hazards, based on OECD guidelines.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This test method evaluates the potential of a chemical to cause skin irritation by measuring its cytotoxic effect on a reconstructed human epidermis model.

Experimental Workflow:

Methodology:

-

Tissue Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in culture medium.

-

Chemical Application: The test substance, a positive control (e.g., 5% SDS), and a negative control (e.g., PBS) are applied topically to the surface of the RhE tissues.

-

Exposure: The tissues are incubated with the test substance for 60 minutes.

-

Rinsing: The test substance is thoroughly rinsed from the tissue surface.

-

Post-incubation: The tissues are incubated in fresh medium for 42 hours.

-

Viability Assessment: Cell viability is determined using the MTT assay, where viable cells convert MTT to a colored formazan product.

-

Classification: The substance is classified as a skin irritant if the tissue viability is reduced to ≤ 50% of the negative control.

Acute Eye Irritation/Corrosion Test (OECD TG 405)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.

Experimental Workflow:

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Substance Application: A single dose (typically 0.1 mL for liquids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored according to a standardized system.

-

Classification: The substance is classified based on the severity and reversibility of the observed ocular lesions.

Signaling Pathways in Chemical-Induced Irritation

The irritant effects of chemicals like this compound on the skin, eyes, and respiratory tract are often mediated by the activation of specific signaling pathways in sensory neurons and epithelial cells. Two key pathways involved are the TRPA1 and NF-κB signaling pathways.

TRPA1 Signaling Pathway in Sensory Irritation

The Transient Receptor Potential Ankryin 1 (TRPA1) ion channel is a key sensor for a wide variety of chemical irritants.[7][8] Its activation in nociceptive (pain-sensing) neurons leads to the sensation of irritation and triggers inflammatory responses.[9][10]

NF-κB Signaling Pathway in Skin Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response in the skin.[11] Exposure to chemical irritants can activate this pathway in keratinocytes, leading to the production of pro-inflammatory mediators.

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention immediately.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention immediately.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.

-

Specific Hazards: Combustible liquid. Vapors are heavier than air and may travel to a source of ignition and flash back.

-

Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.

-

Methods for Cleaning Up: Absorb with an inert material and place in an appropriate waste disposal container.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations.

This guide is intended for informational purposes for qualified professionals and does not supersede any regulatory requirements or institutional safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. Pathways and Mechanisms of Ocular Pain and Photophobia in Dry Eye Disease | Ento Key [entokey.com]

- 2. Lung inflammation caused by inhaled toxicants: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C8H15Cl | CID 13510170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloro-alkanes [utslappisiffror.naturvardsverket.se]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. Activation of TRPA1 by volatile organic chemicals leading to sensory irritation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TRPA1 : A Sensory Channel of Many Talents - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Agonist‐induced sensitisation of the irritant receptor ion channel TRPA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Agonist-induced sensitisation of the irritant receptor ion channel TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NF-κB: A Double-Edged Sword Controlling Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of (2-Chloroethyl)cyclohexane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility

The solubility of a solute in a solvent is primarily governed by the principle of "like dissolves like." This adage refers to the compatibility of intermolecular forces between the solute and solvent molecules. (2-Chloroethyl)cyclohexane is a haloalkane with a nonpolar cyclohexane (B81311) ring and a weakly polar chloroethyl group. Consequently, it is anticipated to be readily soluble in non-polar and weakly polar organic solvents, where the energy required to break the existing intermolecular attractions is comparable to the energy released when new solute-solvent interactions are formed.[1][2] Conversely, its solubility in highly polar solvents is expected to be limited due to the unfavorable energetics of disrupting strong polar interactions, such as hydrogen bonds, for weaker dipole-dipole or dispersion forces.[3][4]

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a variety of common organic solvents, categorized by their polarity. This qualitative assessment is based on the structural characteristics of the solute and solvents.

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Rationale |

| Non-Polar | Hexane | 0.1 | Miscible | Similar non-polar nature, relying on London dispersion forces for interaction. |

| Cyclohexane | 0.2 | Miscible | "Like dissolves like" principle is strongly applicable due to structural similarity. | |

| Toluene | 2.4 | Miscible | Aromatic, non-polar solvent capable of interacting through van der Waals forces. | |

| Diethyl Ether | 2.8 | Miscible | Low polarity and ability to engage in dipole-dipole interactions. | |

| Polar Aprotic | Acetone | 5.1 | Soluble | Moderate polarity; expected to be a good solvent. |

| Ethyl Acetate | 4.4 | Soluble | Moderate polarity; effective at dissolving compounds with both polar and non-polar characteristics. | |

| Acetonitrile | 5.8 | Moderately Soluble | Higher polarity may lead to slightly reduced but still significant solubility. | |

| Dimethylformamide (DMF) | 6.4 | Sparingly Soluble | High polarity makes it less compatible with the largely non-polar solute. | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Sparingly Soluble | Very high polarity and strong hydrogen bond accepting character are unfavorable for dissolving the non-polar cyclohexane moiety.[5] | |

| Polar Protic | Ethanol (B145695) | 4.3 | Soluble | The alkyl chain of ethanol can interact with the cyclohexane ring, while the polar hydroxyl group has some affinity for the chloroethyl group. |

| Methanol | 5.1 | Moderately Soluble | Higher polarity compared to ethanol may slightly decrease solubility. | |

| Water | 10.2 | Insoluble | The high polarity and extensive hydrogen bonding network of water make it a poor solvent for the non-polar this compound.[3] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the qualitative and quantitative determination of the solubility of a liquid solute like this compound in an organic solvent.

Protocol 1: Qualitative Miscibility Determination

Objective: To visually assess whether this compound is miscible, partially soluble, or immiscible in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents

-

Calibrated pipettes or graduated cylinders

-

Small, clear glass vials or test tubes with caps

-

Vortex mixer (optional)

-

Constant temperature bath

Procedure:

-

Ensure all glassware is clean and dry.

-

Using a calibrated pipette, add 2 mL of the selected organic solvent to a glass vial.

-

Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25 °C) and allow it to equilibrate.

-

Add 2 mL of this compound to the same vial.

-

Cap the vial securely and vortex or shake vigorously for 30-60 seconds to ensure thorough mixing.

-

Return the vial to the constant temperature bath and allow it to stand undisturbed for at least 15 minutes.

-

Visually inspect the vial for the presence of a single homogeneous phase or multiple layers.

Interpretation of Results:

-

Miscible: A single, clear, and uniform liquid phase is observed.

-

Partially Soluble: The mixture appears cloudy or forms an emulsion that does not separate, or two layers are present but their volumes have changed significantly from the initial 1:1 ratio.

-

Insoluble/Immiscible: Two distinct, clear layers are observed.

Protocol 2: Quantitative Solubility Determination by the Isothermal Shake-Flask Method

Objective: To determine the precise concentration of this compound in a saturated solution of a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Scintillation vials or flasks with sealed caps

-

Constant temperature shaker bath

-

Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of a Saturated Solution: a. Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a distinct second phase of the solute should be visible. b. Place the vial in a constant temperature shaker bath set to the desired temperature. c. Shake the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: a. After the equilibration period, stop the shaking and allow the mixture to settle for at least 2 hours within the constant temperature bath, permitting the undissolved solute to separate. b. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe. c. Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets. d. Determine the mass of the collected saturated solution.

-

Analysis by Gas Chromatography (GC): a. Prepare a series of calibration standards of this compound in the same solvent with known concentrations. b. Analyze the calibration standards by GC to generate a calibration curve of peak area versus concentration. c. Inject a known volume of the filtered, saturated sample into the GC. d. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculation of Solubility: a. Express the solubility in the desired units, such as g/100 g of solvent or mole fraction, based on the concentration determined from the GC analysis and the mass of the saturated solution.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the quantitative determination of solubility using the isothermal shake-flask method coupled with gas chromatography analysis.

Caption: Workflow for Quantitative Solubility Determination.

References

An In-depth Technical Guide on the Thermochemical Data of (2-Chloroethyl)cyclohexane

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available thermochemical data for (2-Chloroethyl)cyclohexane. Due to a scarcity of direct experimental values for this specific compound, this document leverages data from analogous structures, namely cyclohexane (B81311) and chlorocyclohexane (B146310), to provide estimated values and context. It further details the standard experimental protocols for determining key thermochemical properties and presents a conceptual workflow for such a determination. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development requiring thermochemical data for modeling and process design.

Introduction

This compound is a halogenated aliphatic cyclic compound with applications in organic synthesis.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for reaction engineering, process simulation, and safety analysis. This document summarizes the known physical properties and provides a framework for understanding the thermochemical behavior of this compound.

Physicochemical Properties

While direct experimental thermochemical data is limited, several key physical properties of this compound have been reported. These are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C8H15Cl | [1][2] |

| Molecular Weight | 146.66 g/mol | [1][2] |

| CAS Number | 1073-61-6 | [1] |

| Boiling Point | 82-82.5 °C at 20 Torr | [3] |

| Density | 0.9724 g/cm³ | [3] |

| Flash Point | 66.3 ± 6.2 °C (Predicted) | [3] |

| Vapor Pressure | 0.7 ± 0.4 mmHg at 25°C (Predicted) | [3] |

| Refractive Index | 1.451 (Predicted) | [3] |

Estimated Thermochemical Data

In the absence of direct experimental data for this compound, the thermochemical properties of cyclohexane and chlorocyclohexane can be used as a basis for estimation. The addition of a chloroethyl group to the cyclohexane ring is expected to influence these properties.

| Property | Cyclohexane (gas) | Chlorocyclohexane (liquid) | This compound (Estimated) |

| Standard Enthalpy of Formation (ΔfH°) | -122.76 ± 0.29 kJ/mol | Not Available | The enthalpy of formation is expected to be more negative than that of cyclohexane due to the stabilizing effect of the chlorine atom. |

| Standard Molar Entropy (S°) | 298.1 J/(mol·K) | Not Available | The entropy will be higher than that of cyclohexane due to the increased molecular complexity and rotational degrees of freedom of the chloroethyl group. |

| Heat Capacity (Cp) | 106.11 J/(mol·K) at 300K[4] | Not Available | The heat capacity will be significantly higher than that of cyclohexane due to the additional vibrational modes of the chloroethyl substituent. |

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data relies on precise calorimetric and analytical methods. The following outlines the standard experimental protocols applicable to a compound like this compound.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is typically determined by combustion calorimetry.

Methodology:

-

A precisely weighed sample of this compound is placed in a quartz ampoule.

-

The ampoule is placed in a platinum crucible within a constant-volume bomb calorimeter.

-

A small amount of a suitable auxiliary substance (e.g., mineral oil) is added to ensure complete combustion.

-

The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The sample is ignited electrically, and the temperature change of the surrounding water bath is measured with high precision.

-

The energy equivalent of the calorimeter is determined by combusting a certified standard, such as benzoic acid.

-

The heat of combustion is calculated from the temperature rise and the energy equivalent of the calorimeter.

-

Corrections are applied for the heat of combustion of the auxiliary substance, the fuse wire, and the formation of nitric acid and other side products.

-

For chlorinated compounds, the final state of chlorine must be accounted for, which is typically a mixture of Cl2 and HCl in the gas phase and Cl- in the aqueous phase. The distribution of these species is determined by analytical methods, and the appropriate thermochemical corrections are applied.

-

The standard enthalpy of formation is then calculated from the standard enthalpy of combustion using Hess's law.

Adiabatic Heat-Capacity Calorimetry for Entropy and Heat Capacity

The heat capacity (Cp) and, by integration, the standard entropy (S°) are determined using adiabatic heat-capacity calorimetry.

Methodology:

-

A known mass of the sample is sealed in a calorimeter vessel.

-

The calorimeter is cooled to a very low temperature (typically near absolute zero).

-

A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions.

-

The heat capacity is calculated as the ratio of the energy input to the temperature rise.

-

This process is repeated in a stepwise manner over the desired temperature range.

-

The entropy at a given temperature is determined by integrating the heat capacity data from near 0 K to that temperature, accounting for the entropies of any phase transitions.

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination and analysis of the thermochemical properties of this compound.

Caption: Logical workflow for the determination of thermochemical data.

Conclusion

References

The Industrial Versatility of (2-Chloroethyl)cyclohexane: A Technical Guide

Introduction: (2-Chloroethyl)cyclohexane, a substituted cycloalkane, is a key chemical intermediate with significant potential in various industrial applications, most notably in the pharmaceutical and agrochemical sectors. Its reactive chloroethyl group makes it a valuable precursor for the synthesis of more complex molecules. This technical guide provides an in-depth analysis of its primary industrial use as a building block in drug development, alongside an exploration of its potential in agrochemical synthesis.

Core Properties and Specifications

This compound is a colorless liquid characterized by a cyclohexane (B81311) ring with a chloroethyl substituent.[1] Its reactivity is primarily centered around the chloroethyl group, which allows for nucleophilic substitution reactions, making it a useful alkylating agent.

| Property | Value | Source |

| Molecular Formula | C8H15Cl | [1] |

| Molecular Weight | 146.66 g/mol | [2] |

| CAS Number | 1073-61-6 | [1] |

| Appearance | Colorless liquid | [1] |

| Storage Temperature | 2-8°C | [1] |

Pharmaceutical Applications: Synthesis of Dextromethorphan (B48470) Intermediate

A significant industrial application of a closely related derivative, (2-chloroethylidene)cyclohexane (B14575085), is in the synthesis of 2-(1-cyclohexenyl)ethylamine (B57816), a crucial intermediate in the production of the widely used antitussive (cough suppressant) drug, dextromethorphan hydrobromide.[3][4] The synthesis is a multi-step process that highlights the utility of this chlorinated cyclohexane derivative.

Synthetic Pathway Overview

The overall synthesis transforms cyclohexanone (B45756) into the key dextromethorphan intermediate, 2-(1-cyclohexenyl)ethylamine. The process involves a Grignard reaction, a chlorination/rearrangement step to form the (2-chloroethylidene)cyclohexane intermediate, a quaternization reaction with urotropine, and a final hydrolysis and rearrangement.

Caption: Synthetic workflow for 2-(1-cyclohexenyl)ethylamine.

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of 2-(1-cyclohexenyl)ethylamine from (2-chloroethylidene)cyclohexane.

| Step | Reactants | Key Reagents | Molar Ratio (Intermediate:Reagent) | Solvent | Temperature (°C) | Yield (%) |

| Quaternization | (2-Chloroethylidene)cyclohexane, Urotropine | - | 1:1.02-1.1 | Dichloromethane | 40-60 | Not specified, but part of a high-yield process |

| Hydrolysis & Rearrangement | N-Cyclohexylidene ethyl urotropine hydrochloride | Hydrochloric Acid | - | Water, Ethanol | 60-80 | 80 |

Data sourced from patent CN111807968B.[3]

Experimental Protocols

1. Quaternization of (2-Chloroethylidene)cyclohexane with Urotropine

-

Objective: To synthesize N-cyclohexylidene ethyl urotropine hydrochloride.

-

Materials:

-

(2-Chloroethylidene)cyclohexane

-

Urotropine

-

Dichloromethane (reaction solvent)

-

-

Procedure:

-

In a suitable reaction vessel, dissolve (2-chloroethylidene)cyclohexane in dichloromethane.

-

Add urotropine to the solution, with the molar ratio of (2-chloroethylidene)cyclohexane to urotropine controlled at 1:1.02-1.1.[3]

-

Heat the reaction mixture to a temperature between 40-60°C.[3]

-

Maintain the reaction at this temperature with stirring for a sufficient time to ensure completion.

-

Upon completion, the product, N-cyclohexylidene ethyl urotropine hydrochloride, can be isolated.

-

2. Hydrolysis and Rearrangement to 2-(1-Cyclohexenyl)ethylamine

-

Objective: To produce the final intermediate, 2-(1-cyclohexenyl)ethylamine.

-

Materials:

-

N-Cyclohexylidene ethyl urotropine hydrochloride

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Water

-

-

Procedure:

-

In a reaction vessel, mix N-cyclohexylidene ethyl urotropine hydrochloride (5.00g, 0.018mol) with 30mL of ethanol.[3]

-

While stirring, add 10mL of concentrated hydrochloric acid to the reaction system.[3]

-

Heat the reaction system to 80°C and maintain for 5 hours.[3]

-

After the reaction period, cool the mixture and filter.

-

The filtrate is then processed through extraction and pH adjustment to isolate the target compound, 2-(1-cyclohexenyl)ethylamine.

-

The reported yield for this step is 80%.[3]

-

Potential Agrochemical Applications

While specific, commercialized agrochemicals directly synthesized from this compound are not widely documented, the broader class of cyclohexane derivatives has shown utility in this sector. The inherent reactivity of the chloroethyl group makes it a plausible building block for various active ingredients.

Patents have been filed for cyclohexane derivatives with herbicidal and insecticidal properties. For instance, certain cyclohexane derivatives are used as intermediates in the preparation of herbicides.[5] Another patent describes cyclohexane derivatives and their salts for use as insecticides.[5] These examples suggest that this compound could serve as a starting material for the synthesis of novel agrochemicals. The introduction of the cyclohexylethyl moiety can influence the lipophilicity and biological activity of a molecule, which are critical parameters in the design of effective pesticides.

Logical Relationship for Agrochemical Development

The potential for developing agrochemicals from this compound can be visualized as a logical progression from the starting material to a final product.

Caption: Development pathway for potential agrochemicals.

Conclusion

This compound and its isomers are valuable chemical intermediates with a proven application in the pharmaceutical industry, specifically in the synthesis of a key precursor for dextromethorphan. The detailed synthetic pathway, including quantitative data and experimental protocols, underscores its industrial relevance. Furthermore, while less defined, its potential as a building block for novel agrochemicals presents an avenue for future research and development. The reactivity of its chloroethyl group, combined with the cyclic hydrocarbon structure, offers a versatile platform for the creation of new and useful molecules.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound | C8H15Cl | CID 13510170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 4. Synthesis method of 2-(1-cyclohexenyl) ethylamine - Eureka | Patsnap [eureka.patsnap.com]

- 5. EP0395422B1 - Cyclohexane derivatives, its salts and uses as insecticides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Use of (2-Chloroethyl)cyclohexane in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2-Chloroethyl)cyclohexane and related chloroalkyl-cyclohexane derivatives as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The document details their application in alkylation reactions to introduce the cyclohexylethyl or related moieties into drug scaffolds, focusing on the synthesis of phosphodiesterase inhibitors as a prime example. Detailed experimental protocols, quantitative data, and a relevant signaling pathway are provided to guide researchers in their drug discovery and development efforts.

Introduction to this compound in Pharmaceutical Synthesis

This compound is a valuable alkylating agent in organic synthesis, enabling the introduction of the 2-cyclohexylethyl group onto various nucleophiles.[1] This moiety can be found in a range of biologically active molecules and is of particular interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. The reactive chloroethyl group allows for efficient nucleophilic substitution reactions with amines, phenols, and other heteroatoms, making it a versatile building block for creating diverse chemical libraries.

While direct synthesis of a marketed drug using this compound is not widely documented in publicly available literature, the principle of its application is well-demonstrated by the synthesis of related compounds where a chloroalkyl-cyclohexane derivative is a key reactant. A prominent example is the synthesis of Cilostazol (B1669032), a phosphodiesterase inhibitor, which utilizes a chloroalkyl-cyclohexyl tetrazole derivative.

Application in the Synthesis of Phosphodiesterase Inhibitors: The Case of Cilostazol

Cilostazol is a medication used to alleviate symptoms of intermittent claudication in peripheral vascular disease.[1] Its mechanism of action involves the selective inhibition of phosphodiesterase type 3 (PDE3).[1] The synthesis of Cilostazol provides an excellent case study for the application of chloroalkyl-cyclohexane derivatives in pharmaceutical manufacturing.

The key step in the synthesis of Cilostazol involves the O-alkylation of 6-hydroxy-3,4-dihydroquinolinone with a chloroalkyl-cyclohexyl intermediate, specifically 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole.[2] This reaction highlights the utility of such reagents in forming crucial ether linkages in complex drug molecules.

Quantitative Data for Cilostazol Synthesis

The following table summarizes representative quantitative data for the O-alkylation step in the synthesis of Cilostazol, based on various reported procedures.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 6-hydroxy-3,4-dihydroquinolinone | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | KOH | Isopropanol | Reflux | 5 | 74 | [3] |

| 6-hydroxy-3,4-dihydroquinolinone | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | KOH, K₂CO₃ | n-Butanol | Reflux | 5 | 76.2 | US20020099213A1 |

| 6-hydroxy-3,4-dihydroquinolinone | 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | KOH | n-Propanol | Reflux | - | High | [4] |

Experimental Protocols

This section provides detailed experimental protocols for key reactions involving this compound and its analogs.

General Protocol for O-Alkylation of Phenols with this compound

This protocol describes a general procedure for the etherification of a phenolic compound using this compound, which can be adapted for the synthesis of various pharmaceutical intermediates.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenolic substrate (1.0 eq) and anhydrous solvent (5-10 mL per mmol of substrate).

-

Add the base (2.0 eq) to the mixture and stir at room temperature for 15-30 minutes.

-

Slowly add this compound (1.1 - 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to 60-80°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into deionized water and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica (B1680970) gel column chromatography.

Synthesis of Cilostazol Intermediate via O-Alkylation

This protocol is based on a reported synthesis of Cilostazol and illustrates the reaction of a phenol (B47542) with a chloroalkyl-cyclohexane derivative.

Materials:

-

6-hydroxy-3,4-dihydroquinolinone (1.0 eq)

-

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.2 eq)

-

Potassium hydroxide (B78521) (KOH) (1.2 eq)

-

Isopropanol

Procedure:

-

In a reaction vessel, dissolve 6-hydroxy-3,4-dihydroquinolinone (1.0 eq) and potassium hydroxide (1.2 eq) in isopropanol.

-

Add 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (1.2 eq) to the mixture.

-

Heat the reaction mixture to reflux and maintain for approximately 5 hours.

-

Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).

-

After completion, cool the reaction mixture to facilitate the precipitation of the product.

-

Filter the solid product and wash with cold isopropanol.

-

Dry the product under vacuum to yield Cilostazol.

Signaling Pathway and Experimental Workflow Diagrams

Phosphodiesterase III (PDE3) Signaling Pathway

Cilostazol exerts its therapeutic effect by inhibiting PDE3, which leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade plays a crucial role in regulating platelet aggregation and vasodilation.

Caption: PDE3 signaling pathway and the inhibitory action of Cilostazol.

General Experimental Workflow for Alkylation

The following diagram illustrates a typical workflow for the synthesis of a pharmaceutical intermediate using an alkylation reaction with a chloroalkyl-cyclohexane derivative.

References

Application of (2-Chloroethyl)cyclohexane in Agrochemical Production: A Review of Potential Synthetic Utility

(2-Chloroethyl)cyclohexane , a halogenated aliphatic cyclic hydrocarbon, is recognized as a potential intermediate in the synthesis of various organic molecules.[1] While its direct application in the manufacturing of specific, named agrochemicals is not extensively documented in publicly available literature, its chemical structure suggests a versatile role as a building block for introducing a cyclohexylethyl moiety into more complex molecules. This functional group is present in a variety of biologically active compounds, including some classes of herbicides and insecticides.

This document provides an overview of the potential applications of this compound in agrochemical synthesis based on its chemical reactivity and the known synthetic pathways for related compounds. Due to the limited availability of specific examples in the public domain, this report will focus on hypothetical synthetic routes and general experimental protocols.

Potential as a Precursor for Cyclohexane-Containing Agrochemicals

The cyclohexane (B81311) ring is a common structural motif in a number of commercial agrochemicals, particularly herbicides of the cyclohexanedione class. While direct synthesis routes for prominent herbicides like clethodim (B606718) or profoxydim starting from this compound are not described in the available literature[1][2][3][4], the this compound molecule could theoretically be used to synthesize precursors for such compounds or other novel agrochemical candidates.